molecular formula C20H17N3O2 B2841183 2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide CAS No. 1008201-43-1

2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide

Cat. No.: B2841183
CAS No.: 1008201-43-1
M. Wt: 331.375
InChI Key: BHTGFUWVWVMWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The synthesis of novel annulated azaheterocycles, including derivatives related to the chemical structure of interest, has shown potential in antimicrobial activities. These compounds, through polar [3+ + 2]-cycloaddition and [4 + 2]-cycloaddition reactions, have exhibited antimicrobial activity against Gram-positive Staphylococcus aureus. In silico docking studies suggest their mechanism of action may involve inhibition of DNA gyrase, highlighting their potential in antibiotic development (Jie Zheng et al., 2021).

Hypnotic Applications

  • Research into ultra-short acting hypnotics has led to the development of compounds with rapid onset and short duration of action, demonstrating potential use in preanesthetic medication and anesthesia maintenance. These studies underline the versatility of compounds structurally similar to 2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide in developing new anesthetic agents (H. El-Subbagh et al., 2008).

Synthetic Methodologies and Chemical Transformations

  • The reaction of related diazenyl compounds with BF3·Et2O has been explored to produce compounds through cycloaddition and rearrangement reactions, offering insights into novel synthetic pathways for creating complex molecular structures with potential biological activities (Karsten Woydowski et al., 1998).
  • The synthesis of tetrahydronaphtho[1,8-ef]diazepinones via reaction with acetylenedicarboxylates highlights a method for generating compounds that could be useful in further pharmaceutical research and development (Koichi Honda et al., 1983).

Potential Therapeutic Applications

  • Research into benzodiazepines and related structures, including compounds similar to this compound, has been directed towards exploring their therapeutic potential in areas such as dementia and neuropathic pain. This is evident from studies on structurally novel histamine H3 receptor antagonists, which have shown promise in improving memory impairment and secondary allodynia, suggesting that these compounds can have broad therapeutic applications (A. Medhurst et al., 2007).

Properties

IUPAC Name

2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-18(21-14-8-2-1-3-9-14)12-17-20(25)23-16-11-5-7-13-6-4-10-15(22-17)19(13)16/h1-11,17,22H,12H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTGFUWVWVMWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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